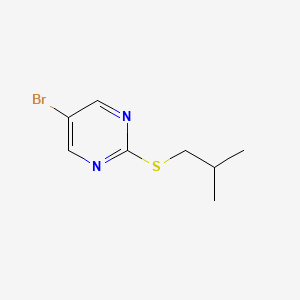

N-(5-Bromopyrimidin-2-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

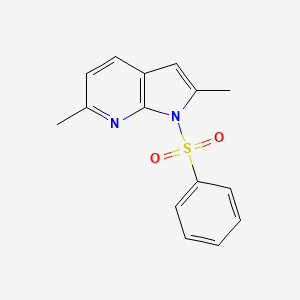

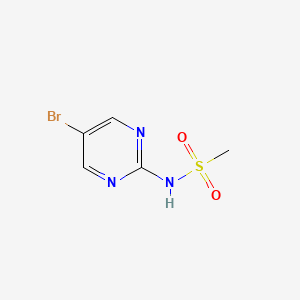

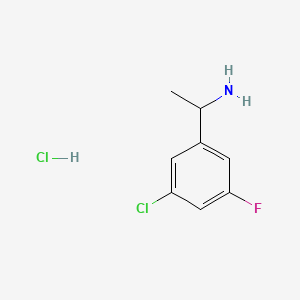

N-(5-Bromopyrimidin-2-yl)methanesulfonamide (N-BPM) is a small molecule that has been studied for its potential applications in a variety of scientific research fields. It is a synthetic compound with a molecular weight of 277.08 g/mol and a molecular formula of C6H7BrN2O2S. N-BPM is a relatively new compound and has been used in a variety of research experiments, such as the study of protein-protein interactions and the analysis of enzyme kinetics.

Aplicaciones Científicas De Investigación

Bromination of Highly Unsaturated Trifluoromethanesulfonamide Derivatives

This study discusses the bromination of various trifluoromethanesulfonamide derivatives, highlighting the chemical behavior and potential applications in organic synthesis (Shainyan, Ushakova, & Danilevich, 2015).

Synthesis and Biological Activity of Methanesulfonamide Pyrimidine

This research explores the synthesis and evaluation of methanesulfonamide pyrimidine derivatives for their potential as inhibitors of the enzyme HMG-CoA reductase. The study contributes to the understanding of these compounds in the field of medicinal chemistry (Watanabe et al., 1997).

Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I)

This paper focuses on the structural analysis of a compound involving silver and N-(pyridin-2-yl)methanesulfonamido, which can provide insights into the development of new materials and coordination chemistry (Hu & Yeh, 2013).

Cross Coupling of 3-bromopyridine and Sulfonamides Catalyzed by CuI

This study presents a method for synthesizing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, useful in organic synthesis and potentially in drug development (Han, 2010).

Base-Free Transfer Hydrogenation of Ketones Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts

The research here is about the synthesis and application of certain pyridinesulfonamide ligands in catalysis, which can have implications in green chemistry and industrial processes (Ruff, Kirby, Chan, & O'Connor, 2016).

Mild Pd-catalyzed N-arylation of Methanesulfonamide

This paper presents a method for the N-arylation of methanesulfonamide, which is significant in the field of organic synthesis and could be relevant for pharmaceuticals (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Propiedades

IUPAC Name |

N-(5-bromopyrimidin-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNXHECJHFQUDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682451 |

Source

|

| Record name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |

CAS RN |

1242336-55-5 |

Source

|

| Record name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)

![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)